(R)-(+)-Bupivacaine hydrochloride mechanism of action on voltage-gated sodium channels
(R)-(+)-Bupivacaine hydrochloride mechanism of action on voltage-gated sodium channels
An In-Depth Technical Guide on the Core Mechanism of Action of (R)-(+)-Bupivacaine Hydrochloride on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bupivacaine is a potent, long-acting local anesthetic of the amide class, widely utilized for regional anesthesia and pain management.[1] It is clinically administered as a racemic mixture of its two stereoisomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine. However, significant research has highlighted the stereoselective nature of its effects, with the (R)-(+)-enantiomer being associated with greater cardiotoxicity.[2][3][4] This guide provides a detailed examination of the molecular mechanism by which (R)-(+)-bupivacaine hydrochloride interacts with and blocks voltage-gated sodium channels (VGSCs), the primary target for its anesthetic and toxic effects. Understanding this mechanism at a granular level is critical for the development of safer local anesthetics and for comprehending the nuances of its clinical application.
The core mechanism involves the state-dependent blockade of the sodium channel pore, preventing sodium influx and thereby inhibiting the initiation and propagation of action potentials in nerve cells.[5][6] (R)-(+)-bupivacaine exhibits a higher affinity for the open and, most significantly, the inactivated states of the channel compared to the resting state. This preferential binding to channels that are actively in use or depolarized underlies its use-dependent and voltage-dependent properties. The stereoselectivity of its cardiotoxicity is primarily attributed to the R(+)-enantiomer's more potent and rapid interaction with the inactivated state of cardiac sodium channels.[2][3][4]
Core Mechanism of Action
The action of bupivacaine is best explained by the Modulated Receptor Hypothesis , which posits that local anesthetics bind with different affinities to the different conformational states of the voltage-gated sodium channel: resting (closed), open, and inactivated.[7]
State-Dependent Blockade
(R)-(+)-bupivacaine, being a lipophilic molecule, accesses its binding site from the intracellular side of the neuronal membrane.[5][6][8] Its blocking action is highly dependent on the conformational state of the sodium channel.
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Resting State: The affinity for the closed, or resting, state of the channel is low.[9] This results in a limited level of "tonic block," which is the baseline inhibition observed in non-stimulated nerves.[2][4]
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Open State: The affinity for the open channel state is significantly higher than for the resting state.[2][3] Bupivacaine can enter and block the channel pore when the activation gate is open during membrane depolarization.
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Inactivated State: (R)-(+)-bupivacaine exhibits its highest affinity for the inactivated state of the sodium channel.[2][9] During the plateau phase of a cardiac action potential or during prolonged depolarization, a large fraction of sodium channels are in the inactivated state. The drug binds avidly to these channels, stabilizing them in this non-conducting conformation.[9] This high-affinity binding to the inactivated state is a key factor in both its anesthetic potency and its cardiotoxicity.[3]
This state-dependent interaction leads to a use-dependent or phasic block , where the degree of channel inhibition increases with the frequency of nerve stimulation.[10][11] Repetitive firing of action potentials increases the proportion of channels in the open and inactivated states, providing more high-affinity targets for the drug and causing an accumulation of block.[9]
Stereoselectivity of Bupivacaine Enantiomers
The two enantiomers of bupivacaine, R(+) and S(-), interact differently with sodium channels, particularly cardiac isoforms.
-
(R)-(+)-Bupivacaine (Dextrobupivacaine): This enantiomer is more potent in blocking the inactivated state of cardiac sodium channels.[2][3][4] It interacts faster and more potently with inactivated channels, which is considered the primary reason for its higher cardiotoxicity.[2][3] The R-enantiomer binds more firmly and unbinds more slowly from the sodium channel compared to the S-enantiomer.[12]
-
(S)-(-)-Bupivacaine (Levobupivacaine): This enantiomer is less potent in blocking the inactivated state of cardiac channels and is therefore associated with a lower risk of cardiotoxicity.[2][13][14][15][16] This improved safety profile has led to the clinical use of pure levobupivacaine as an alternative to the racemic mixture.[14]
While the interaction with the inactivated state is strongly stereoselective, the binding to the open state does not show significant stereoselectivity.[2][3]
Effects on Channel Gating
In addition to physically occluding the pore, (R)-(+)-bupivacaine alters the gating kinetics of the sodium channel. It causes a hyperpolarizing shift in the voltage dependence of steady-state inactivation.[3][9][17] This means that at any given membrane potential, more channels will be in the drug-stabilized inactivated state, further reducing channel availability and contributing to the overall block. The R(+)-enantiomer induces a larger shift in the inactivation curve compared to the S(-)-enantiomer, consistent with its higher affinity for the inactivated state.[3][4]
Molecular Binding Site
The local anesthetic binding site is located within the intracellular pore of the sodium channel's α-subunit.[8] Studies involving site-directed mutagenesis on human heart sodium channels (hH1) have identified key amino acid residues that contribute to bupivacaine binding. Specifically, residues in the S6 transmembrane segments of domains I, III, and IV are critical. For the hH1 channel, phenylalanine at position 1760 (F1760) and asparagine at position 1765 (N1765) in domain IV, along with asparagine at position 406 (N406) in domain I, have been shown to be important for high-affinity binding.[18]
Quantitative Data Presentation
The following tables summarize key quantitative parameters describing the interaction of (R)-(+)-bupivacaine and its S(-)-enantiomer with voltage-gated sodium channels.
Table 1: State-Dependent Apparent Affinities (Kd or IC50) of Bupivacaine Enantiomers
| Channel Type | State | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Reference(s) |
|---|---|---|---|---|
| Guinea Pig Cardiac | Inactivated | 2.9 µmol/L | 4.8 µmol/L | [2][4] |
| Guinea Pig Cardiac | Activated/Open | 3.3 µmol/L | 4.3 µmol/L | [2][4] |
| Human Cardiac (hH1) | Inactivated | IC50 = 2.18 µM | (Ropivacaine) IC50 = 2.73 µM | [17] |
| Human Cardiac (hH1) | Open | IC50 = 69.5 µM | (Ropivacaine) IC50 = 322.2 µM | [17] |
| Bovine Adrenal Chromaffin | Veratridine-Induced Influx | IC50 = 2.8 µM | IC50 = 17.3 µM | [19] |
| Amphibian Peripheral Nerve | Tonic Block | IC50 = 29 µM | IC50 = 44 µM |[20] |
Table 2: Kinetic Parameters of Bupivacaine Blockade
| Parameter | Channel Type | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Reference(s) |
|---|---|---|---|---|
| Development of Block (Time Constant) | Guinea Pig Cardiac (Inactivated State) | 1.84 seconds | 2.56 seconds | [2][4] |
| Recovery from Block (Time Constant) | Guinea Pig Ventricular Muscle | 1557 ms | (Lidocaine) 153.8 ms | [9] |
| Forward Binding Rate (ko) - Open State | Toad Node of Ranvier | 2.5 x 10⁵ M⁻¹ s⁻¹ | (Lidocaine) 1.3 x 10⁵ M⁻¹ s⁻¹ | [21] |
| Forward Binding Rate (kl) - Inactivated State | Toad Node of Ranvier | 4.4 x 10⁴ M⁻¹ s⁻¹ | (Lidocaine) 2.4 x 10⁴ M⁻¹ s⁻¹ |[21] |
Experimental Protocols
The primary experimental technique used to elucidate the mechanism of bupivacaine action is whole-cell voltage-clamp electrophysiology . This method allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane potential.
Detailed Methodology: Whole-Cell Voltage-Clamp
-
Cell Preparation:
-
Source: The choice of cells depends on the sodium channel isoform of interest. Common preparations include isolated guinea pig ventricular myocytes for cardiac channels, cultured neuroendocrine cells (e.g., GH-3), or mammalian cell lines (e.g., HEK293t) transiently or stably expressing specific cloned sodium channel α-subunits (e.g., hH1 for human cardiac or SCN5A).[2][17][18][22]
-
Isolation: For primary cells like myocytes, enzymatic dissociation is used to obtain single, viable cells.[2]
-
-
Electrophysiological Recording:
-
Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is pressed against a single cell.
-
Giga-seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A stronger pulse of suction is applied to rupture the patch of membrane under the pipette, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp: An amplifier controls the cell's membrane potential, holding it at a set value and measuring the current required to maintain that potential. This measured current is equal in magnitude and opposite in sign to the ionic current flowing across the membrane.
-
-
Voltage Protocols for Assessing State-Dependent Block:
-
Tonic Block (Resting State): The membrane is held at a very negative potential (e.g., -120 mV) where most channels are in the resting state. Infrequent depolarizing pulses are applied before and after drug application to measure the reduction in peak sodium current.[23]
-
Use-Dependent Block (Open/Inactivated States): A train of repetitive depolarizing pulses (e.g., at 2.5 Hz) is applied.[2][4] The progressive decrease in the peak sodium current during the pulse train reveals the extent of use-dependent block.
-
Inactivated State Block: The membrane is held at a depolarized potential (e.g., -70 mV) or subjected to a long conditioning pre-pulse to accumulate channels in the inactivated state. The affinity for this state is determined by measuring the block under these conditions.[2][4]
-
Recovery from Block: After inducing block (e.g., with a pulse train), the membrane is repolarized to a negative potential. Test pulses are applied at increasing time intervals to measure the time course of the sodium current's recovery, which reflects the drug's unbinding rate.[9]
-
Visualizations: Pathways and Workflows
Caption: State-dependent binding of (R)-(+)-bupivacaine to the voltage-gated sodium channel.
Caption: Experimental workflow for whole-cell patch-clamp analysis of sodium channel blockade.
Caption: Logical pathway from sodium channel block to nerve conduction failure.
Conclusion and Implications
The mechanism of action of (R)-(+)-bupivacaine hydrochloride is a classic example of stereoselective, state-dependent ion channel blockade. Its high affinity for the open and particularly the inactivated states of voltage-gated sodium channels explains its potent, long-lasting anesthetic effects and its characteristic use-dependent block. The greater potency and faster binding of the (R)-(+)-enantiomer to the inactivated state of cardiac sodium channels are the primary determinants of its enhanced cardiotoxicity compared to its (S)-(-)-counterpart.[2][3] This detailed molecular understanding has directly informed drug development, leading to the clinical adoption of the pure S(-)-enantiomer, levobupivacaine, and another S-enantiomer, ropivacaine, which offer improved safety profiles by reducing the risk of severe cardiac events.[14][24] For researchers and drug development professionals, these findings underscore the importance of evaluating stereoselectivity and state-dependent interactions early in the development of novel channel-modulating therapeutics.
References
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